molecular formula C23H23ClN4O B11279733 N-(4-chlorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-(4-chlorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11279733
M. Wt: 406.9 g/mol
InChI Key: HGVCAVNSRZCUGR-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridazine ring, and a chlorophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with appropriate reagents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a substitution reaction, often using a chlorinated benzene derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methylene]alanine ethyl ester
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives

Uniqueness

N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide stands out due to its unique combination of structural features, including the piperidine and pyridazine rings, and the chlorophenyl group

Properties

Molecular Formula

C23H23ClN4O

Molecular Weight

406.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H23ClN4O/c24-20-8-6-17(7-9-20)16-25-23(29)19-12-14-28(15-13-19)22-11-10-21(26-27-22)18-4-2-1-3-5-18/h1-11,19H,12-16H2,(H,25,29)

InChI Key

HGVCAVNSRZCUGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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